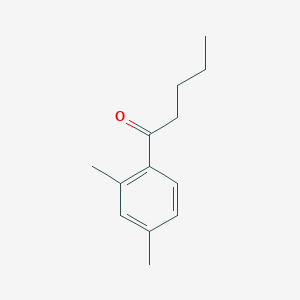
4'-Isobutylbutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Isobutylbutyrophenone is an organic compound with the molecular formula C14H20O. It is a derivative of butyrophenone, characterized by the presence of an isobutyl group attached to the phenyl ring. This compound is of interest due to its structural similarity to other pharmacologically active butyrophenones, which are known for their use in the treatment of psychiatric disorders.
準備方法
Synthetic Routes and Reaction Conditions
4’-Isobutylbutyrophenone can be synthesized through the Friedel-Crafts acylation of isobutylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions. The general reaction scheme is as follows:
Isobutylbenzene+Butyryl chlorideAlCl34’-Isobutylbutyrophenone
Industrial Production Methods
In an industrial setting, the production of 4’-Isobutylbutyrophenone may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of zeolite catalysts has also been explored to enhance the efficiency and selectivity of the acylation process. The reaction is typically conducted at elevated temperatures ranging from 60 to 165°C for 2 to 12 hours .
化学反応の分析
Types of Reactions
4’-Isobutylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4’-Isobutylbenzoic acid
Reduction: 4’-Isobutylbutyrophenol
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
4’-Isobutylbutyrophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those related to the treatment of psychiatric disorders.
作用機序
The mechanism of action of 4’-Isobutylbutyrophenone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, similar butyrophenones are known to act as dopamine receptor antagonists, which can influence neurotransmitter levels and neuronal activity .
類似化合物との比較
4’-Isobutylbutyrophenone can be compared to other butyrophenone derivatives, such as:
Haloperidol: A widely used antipsychotic drug.
Droperidol: Used as an antiemetic and antipsychotic.
Benperidol: Known for its high potency as an antipsychotic.
Uniqueness
4’-Isobutylbutyrophenone is unique due to its specific structural modifications, which can influence its pharmacological properties and reactivity. The presence of the isobutyl group can affect the compound’s lipophilicity, receptor binding affinity, and metabolic stability .
Similar Compounds
- Haloperidol
- Droperidol
- Benperidol
- Trifluperidol
These compounds share the butyrophenone core structure but differ in their substituents, leading to variations in their pharmacological profiles and applications .
特性
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-14(15)13-8-6-12(7-9-13)10-11(2)3/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEULVTVIMZDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














